molecular formula C11H11BrO3 B13597641 2-(2-Bromophenyl)oxolane-2-carboxylicacid

2-(2-Bromophenyl)oxolane-2-carboxylicacid

Katalognummer: B13597641
Molekulargewicht: 271.11 g/mol
InChI-Schlüssel: QWFCJYVAGPJRQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromophenyl)oxolane-2-carboxylic acid is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an oxolane ring with a carboxylic acid group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)oxolane-2-carboxylic acid typically involves the bromination of a phenyl oxolane precursor followed by carboxylation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of 2-(2-Bromophenyl)oxolane-2-carboxylic acid may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromophenyl)oxolane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in phenyl oxolane carboxylic acid.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Oxolane derivatives with additional oxygen-containing functional groups.

    Reduction: Phenyl oxolane carboxylic acid.

    Substitution: Various substituted phenyl oxolane carboxylic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromophenyl)oxolane-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Bromophenyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Chlorophenyl)oxolane-2-carboxylic acid
  • 2-(2-Fluorophenyl)oxolane-2-carboxylic acid
  • 2-(2-Iodophenyl)oxolane-2-carboxylic acid

Uniqueness

2-(2-Bromophenyl)oxolane-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C11H11BrO3

Molekulargewicht

271.11 g/mol

IUPAC-Name

2-(2-bromophenyl)oxolane-2-carboxylic acid

InChI

InChI=1S/C11H11BrO3/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-15-11/h1-2,4-5H,3,6-7H2,(H,13,14)

InChI-Schlüssel

QWFCJYVAGPJRQN-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)(C2=CC=CC=C2Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.